In-Depth Technical Guide on 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery
In-Depth Technical Guide on 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
As the demand for novel heterocyclic scaffolds in drug discovery intensifies, 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) has emerged as a highly versatile bifunctional building block. Combining a reactive formyl group with a lipophilic, sterically tuned diaryl ether-like core, this compound serves as a critical intermediate in the synthesis of advanced pharmacophores. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and downstream derivatization strategies. Furthermore, we explore its proven utility in generating high-affinity inhibitors for parasitic enzymes (such as Toxoplasma gondii enoyl reductase) and novel antitubercular agents[1][2].
Physicochemical Properties & Structural Analysis
The molecular architecture of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde features an electron-rich 2,5-dimethylphenoxy moiety linked via an ether bridge to an electron-deficient furan-2-carbaldehyde ring. This push-pull electronic distribution not only dictates its reactivity but also enhances its binding affinity in hydrophobic biological pockets[3].
The compound's lipophilicity (LogP ~3.50) is optimal for membrane permeability, a crucial factor for targeting intracellular pathogens[3][4].
Table 1: Physicochemical and Structural Data [4]
| Property | Value |
| Chemical Name | 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde |
| CAS Number | 1291494-07-9 |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| SMILES String | CC1=CC(=C(C)C=C1)OC2=CC=C(C=O)O2 |
| LogP | 3.50124 |
| Topological Polar Surface Area (TPSA) | 39.44 Ų |
| Purity Standard (Commercial) | ≥98% |
Mechanistic Synthesis Pathways
The most efficient and scalable route to synthesize 5-aryloxyfuran-2-carbaldehydes is via Nucleophilic Aromatic Substitution (S_NAr) . The reaction utilizes 5-nitrofuran-2-carbaldehyde as the electrophile and 2,5-dimethylphenol as the nucleophile[1].
Causality in the S_NAr Mechanism: Unlike standard unactivated benzenes, the furan ring here is highly activated for nucleophilic attack. The nitro group at the 5-position acts as an exceptional leaving group, while the strongly electron-withdrawing formyl group at the 2-position stabilizes the anionic Meisenheimer-like intermediate through resonance. The use of a polar aprotic solvent (like DMSO) is critical; it solvates the potassium cation from the base (K₂CO₃), leaving the phenoxide anion "naked" and highly nucleophilic, thereby driving the reaction forward at moderate temperatures[1].
Workflow of the SNAr synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde.
Reactivity Profile & Downstream Derivatization
The synthetic value of this compound lies in the versatile reactivity of its aldehyde functional group. It acts as a linchpin for generating diverse libraries of bioactive molecules.
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Reductive Amination: The aldehyde readily condenses with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced to yield flexible diaryl ether-linked amines[1].
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Hydrazone Condensation: Reaction with thiosemicarbazides yields furan-thiazole hydrazones. The electron-deficient nature of the furan-2-carbaldehyde accelerates the initial nucleophilic attack by the hydrazine moiety[2].
Downstream derivatization pathways and associated biological activities.
Applications in Medicinal Chemistry
Inhibitors of Toxoplasma gondii Enoyl Reductase (TgENR)
Toxoplasma gondii relies on a type II fatty acid synthesis (FASII) pathway, making the enoyl-acyl carrier protein reductase (ENR) an attractive drug target. While triclosan is a known TgENR inhibitor, its poor druggability and high ClogP limit its clinical use[3][5]. Researchers have utilized 5-aryloxyfuran-2-carbaldehydes (including the 2,5-dimethylphenoxy derivative) to synthesize novel piperazine and morpholine-based diaryl ethers. These derivatives maintain the critical hydrogen-bonding interactions with the conserved Asn130 residue in the TgENR active site while significantly improving aqueous solubility and membrane permeability[1][3].
Antitubercular and Antibacterial Agents
The furan-thiazole hydrazone scaffold, synthesized directly from 5-aryloxyfuran-2-carbaldehydes, has demonstrated potent activity against Mycobacterium tuberculosis H37Rv and various bacterial strains (e.g., S. aureus, E. coli)[2][6]. The lipophilic 2,5-dimethylphenoxy group enhances penetration through the complex, lipid-rich mycobacterial cell wall, while the hydrazone linkage provides a rigid geometry essential for binding to microbial targets like CYP51[2].
Validated Experimental Protocols
As a self-validating system, the following protocols incorporate built-in analytical checkpoints to ensure reaction fidelity and high yield.
Protocol A: S_NAr Synthesis of the Core Scaffold[1]
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Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous DMSO (0.5 M concentration).
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Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.
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Expert Insight: K₂CO₃ is selected over stronger bases (like NaH) to prevent unwanted aldol condensation side-reactions of the highly reactive aldehyde product.
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Electrophilic Addition: Add 5-nitrofuran-2-carbaldehyde (1.0 eq) portion-wise to the phenoxide solution.
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Reaction: Heat the mixture to 80 °C for 4–6 hours.
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Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will actively stain orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the preservation of the aldehyde group.
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Workup: Cool the mixture to room temperature and pour it into vigorously stirred ice-cold distilled water.
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Expert Insight: The high LogP (3.50) of the product causes it to precipitate immediately, while DMSO and inorganic salts remain partitioned in the aqueous phase.
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Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if residual phenol is detected.
Protocol B: Reductive Amination for Ligand Synthesis[1]
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Imine Formation: Dissolve 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq) and the target amine (e.g., morpholine, 1.2 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of glacial acetic acid (0.1 eq).
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Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
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Expert Insight: NaBH(OAc)₃ is explicitly chosen because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the highly electrophilic iminium ion without prematurely reducing the unreacted aldehyde to an alcohol.
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Validation & Workup: Stir overnight, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with CH₂Cl₂, dry, and concentrate to yield the amine derivative.
References
- 1291494-07-9 | 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde ChemScene
- Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase Bioorganic & Medicinal Chemistry Letters / NIH PMC
- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and comput
Sources
- 1. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan-thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

